Spacer Length: The Pentane Linker Provides a Distinct Conformational Profile Compared to Shorter and Longer Homologs
The central alkane spacer length is the primary structural differentiator among bis(4-bromophenoxy)alkanes. 1,5-Bis(4-bromophenoxy)pentane features a 5-carbon chain (n=5), which provides a unique balance of flexibility and spatial separation between the two reactive 4-bromophenoxy termini. This contrasts with the shorter, more rigid 1,2-Bis(4-bromophenoxy)ethane (n=2) and 1,4-Bis(4-bromophenoxy)butane (n=4), as well as the longer, more flexible 1,8-Bis(4-bromophenoxy)octane (n=8) . The number of rotatable bonds is a key quantitative parameter: the pentane derivative has 8 rotatable bonds, compared to 5 for the ethane and 7 for the butane analogs, and 11 for the octane analog [1]. This directly dictates the achievable macrocycle ring sizes and polymer inter-chain distances .
| Evidence Dimension | Spacer Length (Carbon Atoms in Central Alkane Chain) |
|---|---|
| Target Compound Data | 5 |
| Comparator Or Baseline | 1,2-Bis(4-bromophenoxy)ethane: 2; 1,4-Bis(4-bromophenoxy)butane: 4; 1,8-Bis(4-bromophenoxy)octane: 8 |
| Quantified Difference | Target compound spacer length is 3 carbons longer than the ethane analog and 1 carbon longer than the butane analog. |
| Conditions | Structural analysis based on molecular formula and SMILES string . |
Why This Matters
Selecting the correct spacer length is essential for achieving the desired dimensions and properties in supramolecular and polymeric structures, as it directly controls inter-component distance and overall molecular flexibility.
- [1] PubChem. (n.d.). 1,5-Bis(4-bromophenoxy)pentane - Computed Properties. National Center for Biotechnology Information. View Source
